molecular formula C25H22BrN3O4 B4100742 2-[1-(4-bromobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide

2-[1-(4-bromobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide

Katalognummer: B4100742
Molekulargewicht: 508.4 g/mol
InChI-Schlüssel: MIRXUHQEZYKQIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of tetrahydroquinoxaline-based acetamides, characterized by a 1,2,3,4-tetrahydroquinoxalin-3-one core substituted with a 4-bromobenzoyl group at position 1 and an N-(4-ethoxyphenyl)acetamide moiety at position 2.

Eigenschaften

IUPAC Name

2-[1-(4-bromobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O4/c1-2-33-19-13-11-18(12-14-19)27-23(30)15-22-24(31)28-20-5-3-4-6-21(20)29(22)25(32)16-7-9-17(26)10-8-16/h3-14,22H,2,15H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRXUHQEZYKQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-bromobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate catalyst.

    Attachment of the Ethoxyphenylacetamide Moiety: The final step involves the coupling of the ethoxyphenylacetamide moiety to the quinoxaline core through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(4-bromobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

2-[1-(4-bromobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: The compound could be investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-[1-(4-bromobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may facilitate binding to certain enzymes or receptors, while the quinoxaline core can interact with nucleic acids or proteins. The ethoxyphenylacetamide moiety may enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Substituent on Benzoyl/Quinoxaline Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Bromobenzoyl 4-Ethoxyphenyl C₂₅H₂₁BrN₃O₄ 522.36 Bromine enhances electrophilicity; ethoxy improves solubility in lipophilic environments.
2-[1-(4-Methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide 4-Methylbenzoyl 3-Nitrophenyl C₂₄H₂₀N₄O₄ 452.45 Methyl group increases steric bulk; nitro group introduces strong electron withdrawal.
2-{1-[(4-Methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide 4-Methoxyphenoxyacetyl 4-Methoxyphenyl C₂₆H₂₄N₃O₆ 490.49 Methoxy groups enhance electron donation; phenoxy linker increases flexibility.
N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide None (unsubstituted quinoxaline) 4-Ethoxyphenyl C₁₈H₁₉N₃O₃ 325.37 Simpler structure with reduced steric hindrance; lacks bromobenzoyl moiety.

Physicochemical and Electronic Properties

  • Electron Effects : The 4-bromobenzoyl group in the target compound creates a stronger electron-deficient environment compared to methyl () or methoxy () substituents. This could enhance binding to electrophile-sensitive biological targets (e.g., kinases or proteases).
  • Lipophilicity: The 4-ethoxyphenyl group (logP ≈ 2.5–3.0) offers balanced hydrophobicity, contrasting with the polar nitro group (logP ≈ 1.8) in and the highly lipophilic methoxyphenoxy group (logP ≈ 3.5) in .

Research Implications and Gaps

While the provided evidence highlights structural diversity among tetrahydroquinoxaline acetamides, critical gaps remain:

  • Biological Activity: No data on the target compound’s efficacy in pharmacological assays (e.g., enzyme inhibition, cytotoxicity) are available in the evidence.
  • Crystallographic Data : Structural characterization (e.g., via SHELX-based refinement, as in ) is absent for the target compound but could clarify conformational preferences .

Future studies should prioritize synthesizing the target compound using methodologies from and , followed by comparative bioactivity profiling against its analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-bromobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(4-bromobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.